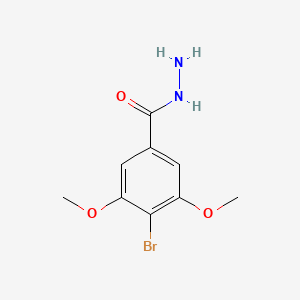

4-Bromo-3,5-dimethoxybenzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-14-6-3-5(9(13)12-11)4-7(15-2)8(6)10/h3-4H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWHKNTQJDOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641033 | |

| Record name | 4-Bromo-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263567-38-0 | |

| Record name | 4-Bromo-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Bromo 3,5 Dimethoxybenzohydrazide

Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and requires careful optimization to achieve desirable yields. The key precursor for this synthesis is 4-Bromo-3,5-dimethoxybenzoic acid. chemimpex.com

Precursor Synthesis from Commercial Materials

The primary precursor, 4-Bromo-3,5-dimethoxybenzoic acid, is an aromatic carboxylic acid distinguished by the presence of a bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring. chemimpex.com These functional groups are crucial as they influence the reactivity of the molecule, making it a valuable building block in various synthetic applications, including pharmaceuticals and advanced materials. chemimpex.com The synthesis of this precursor typically starts from simpler, commercially accessible benzene derivatives.

Multi-step Reaction Pathways

The conversion of 4-Bromo-3,5-dimethoxybenzoic acid to this compound generally follows a reliable two-step reaction pathway. This is a common and established method for the preparation of acid hydrazides from their corresponding carboxylic acids. nih.gov

Esterification: The first step involves the conversion of the carboxylic acid group of 4-Bromo-3,5-dimethoxybenzoic acid into an ester, typically a methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303). In this nucleophilic acyl substitution reaction, the hydrazino group (-NHNH2) displaces the alkoxy group (-OR) of the ester to form the final product, this compound. This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695). nih.gov

This sequential process is a cornerstone of synthetic organic chemistry for accessing the hydrazide functionality. libretexts.orgresearchgate.net

Table 1: General Multi-step Synthesis Pathway

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 4-Bromo-3,5-dimethoxybenzoic acid | Methanol (B129727)/Ethanol, H₂SO₄ (catalyst) | Methyl/Ethyl 4-bromo-3,5-dimethoxybenzoate |

Optimization of Reaction Conditions and Yield

For the esterification step, maximizing the yield involves using a large excess of the alcohol to shift the equilibrium towards the product side and ensuring the use of an effective acid catalyst. Reaction time and temperature are also critical; reflux temperatures are standard to ensure the reaction proceeds at a reasonable rate.

In the hydrazinolysis step, controlling the temperature is crucial to prevent side reactions. The reaction is often performed at room temperature or with gentle heating. The purity of the starting ester and the ratio of reactants (ester to hydrazine hydrate) are also important factors that can be adjusted to optimize the yield and purity of the final hydrazide product. google.com Purification of the intermediate ester and the final hydrazide product, typically through recrystallization, is essential to remove unreacted starting materials and by-products. google.com

Synthesis of Heterocyclic Derivatives from this compound

The hydrazide functional group of this compound is a versatile handle for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Formation of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring system can be constructed from this compound through several synthetic strategies. nih.govfrontiersin.org A common approach involves a multi-step sequence. rroij.com

One such method begins with the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) to form a dithiocarbazate salt. This intermediate is then cyclized, often with hydrazine, to form a 4-amino-1,2,4-triazole-3-thione derivative. Alternatively, condensation of the hydrazide with a thioamide derivative can also lead to the formation of the 1,2,4-triazole ring. rroij.com These methods provide a clear pathway to incorporate the 4-bromo-3,5-dimethoxyphenyl moiety into a triazole framework. raco.catscielo.br

Table 2: General Synthesis of 1,2,4-Triazole Derivatives

| Step | Starting Material | Reagents | Intermediate/Product |

|---|

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 1,3,4-oxadiazoles from this compound is a well-established transformation. nih.govgoums.ac.ir A prevalent and effective method is the cyclodehydration of a diacylhydrazine intermediate. nih.gov

The general procedure involves two main steps:

Formation of N-Aroylhydrazone: this compound is first condensed with an aromatic aldehyde in an alcoholic solvent. This reaction forms an N-aroylhydrazone, also known as a Schiff base.

Oxidative Cyclization: The resulting N-aroylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A variety of reagents can be used for this step, including phosphorus oxychloride (POCl₃), thionyl chloride, or a combination of iodine and yellow mercuric oxide. nih.govnih.govorganic-chemistry.org This process yields a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 4-bromo-3,5-dimethoxyphenyl group and the other is derived from the aromatic aldehyde used in the first step.

Table 3: General Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound, Aromatic aldehyde | Ethanol | N'-Aroylidene-4-bromo-3,5-dimethoxybenzohydrazide |

Synthesis of Aroylhydrazones and Schiff Bases

The condensation of the hydrazide group of this compound with aldehydes and ketones provides a straightforward route to the synthesis of aroylhydrazones and Schiff bases. These reactions typically proceed by refluxing the reactants in an appropriate solvent, such as ethanol, often with a catalytic amount of acid. iaps.org.inimpactfactor.orgmdpi.com

Aroylhydrazones are synthesized by reacting a benzohydrazide (B10538) with an aldehyde. For instance, the synthesis of N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide derivatives has been reported, including a 4-bromo substituted analog. nih.gov In a typical procedure, the substituted benzoic acid hydrazide is dissolved in a suitable solvent like acetonitrile, and the aldehyde is added to the solution. The reaction mixture is then refluxed to yield the corresponding aroylhydrazone. nih.gov The general reaction for the formation of an aroylhydrazone from this compound is depicted below:

General Reaction for Aroylhydrazone Synthesis:

this compound + Substituted Aldehyde ➔ N'-(Substituted-benzylidene)-4-bromo-3,5-dimethoxybenzohydrazide + Water

Schiff bases are similarly formed through the condensation of a primary amine with a carbonyl compound. mdpi.comyoutube.com In the context of this compound, the terminal amino group of the hydrazide moiety acts as the primary amine. The synthesis generally involves refluxing equimolar amounts of the hydrazide and the desired aldehyde or ketone in absolute ethanol. mdpi.com The resulting Schiff bases are often purified by recrystallization from ethanol. impactfactor.org

The table below summarizes the synthesis of a representative aroylhydrazone, 4-bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide, highlighting the key reaction parameters. nih.gov

| Product Name | Starting Materials | Solvent | Reaction Condition | Yield |

| 4-bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide nih.gov | 4-bromobenzohydrazide, 4-hydroxy-3,5-dimethoxybenzaldehyde | Acetonitrile | Reflux | 93.75% |

Intramolecular Heterocyclization Pathways

Aroylhydrazones derived from this compound are valuable intermediates for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These intramolecular cyclization reactions typically involve the removal of a molecule of water and are often facilitated by dehydrating agents or oxidative conditions.

Synthesis of 1,3,4-Oxadiazoles: The oxidative cyclization of aroylhydrazones is a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net A variety of reagents can be employed for this transformation, including (diacetoxyiodo)benzene (B116549) in dichloromethane, which provides the oxadiazole under mild conditions. researchgate.net Other dehydrating agents such as phosphorus oxychloride, thionyl chloride, and phosphorus pentoxide are also frequently used. nih.gov The reaction proceeds through the cyclization of the aroylhydrazone, leading to the formation of the stable five-membered oxadiazole ring. rsc.org

Synthesis of 1,2,4-Triazoles: Fused 1,2,4-triazole derivatives can be synthesized through the oxidative intramolecular cyclization of heterocyclic hydrazones. raco.cat For instance, the reaction of heterocyclic hydrazones with copper(II) chloride can yield 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]pyrimidines in moderate to high yields. raco.cat The synthesis of 1,2,3-triazoles can also be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. organic-chemistry.orgnih.gov

The following table outlines common reagents used for the intramolecular cyclization of aroylhydrazones to form oxadiazoles (B1248032) and triazoles.

| Target Heterocycle | Cyclization Reagent(s) | Reference(s) |

| 1,3,4-Oxadiazole | (Diacetoxyiodo)benzene, Phosphorus oxychloride, Thionyl chloride | researchgate.netnih.gov |

| 1,2,4-Triazole | Copper(II) chloride | raco.cat |

Derivatization via Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of this compound serves as a handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of carbon-carbon bonds. nobelprize.orglibretexts.orglibretexts.org

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls and other conjugated systems. researchgate.netnih.gov

For a bromo-substituted compound like this compound, the Suzuki coupling would involve the reaction of the aryl bromide with a suitable boronic acid or ester. The reaction is typically carried out in a solvent mixture, such as toluene/methanol, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, such as sodium carbonate. nih.gov

The general scheme for the Suzuki-Miyaura coupling of a bromo-substituted aromatic compound is as follows:

General Suzuki-Miyaura Coupling Reaction:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R + B(OH)₂Br

While a specific example for the Suzuki coupling of this compound is not explicitly detailed in the searched literature, the reaction conditions can be inferred from similar transformations on other bromo-substituted aromatic compounds. For instance, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid has been successfully achieved using Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in a toluene/methanol solvent system. nih.gov

The table below provides a summary of typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-aromatic substrates.

| Catalyst | Base | Solvent(s) | Typical Temperature | Reference(s) |

| Pd(PPh₃)₄ | Sodium Carbonate | Toluene/Methanol | 80 °C | nih.gov |

| PdCl₂(dppf) | Potassium Acetate | Dioxane | 80 °C | |

| Pd(OAc)₂ / SPhos | Potassium Phosphate | Toluene/Water | Room Temperature |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 3,5 Dimethoxybenzohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of 4-bromo-3,5-dimethoxybenzohydrazide is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary functional units: the hydrazide moiety (-CONHNH2), the methoxy (B1213986) groups (-OCH3), and the substituted benzene (B151609) ring.

The hydrazide group gives rise to several key signals. The N-H stretching vibrations of the -NH and -NH2 groups are typically observed as distinct bands in the region of 3200–3450 cm⁻¹. derpharmachemica.comderpharmachemica.com Specifically, the asymmetric and symmetric stretching of the terminal -NH2 group and the stretching of the -NH group produce these absorptions. The carbonyl group (C=O) of the amide, often referred to as the Amide I band, is expected to show a strong absorption peak typically between 1630 and 1680 cm⁻¹. derpharmachemica.comresearchgate.net The N-H bending vibration, or the Amide II band, usually appears around 1511-1598 cm⁻¹, often coupled with C-N stretching. derpharmachemica.comderpharmachemica.com

The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ range. The two methoxy groups are identified by their C-H stretching vibrations, typically found between 2850 and 2960 cm⁻¹, and the characteristic C-O (aryl-alkyl ether) stretching bands, which are expected to appear as strong signals in the 1200–1275 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is anticipated at lower frequencies, generally in the 500–650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Hydrazide (-NHNH₂) | N-H stretching | 3200 - 3450 | Benzohydrazide (B10538) derivatives derpharmachemica.comderpharmachemica.com |

| Hydrazide (C=O) | C=O stretching (Amide I) | 1630 - 1680 | Benzohydrazide derivatives derpharmachemica.comresearchgate.net |

| Hydrazide (-NH) | N-H bending (Amide II) | 1511 - 1598 | Benzohydrazide derivatives derpharmachemica.comderpharmachemica.com |

| Aromatic Ring | C-H stretching | > 3000 | Substituted Benzenes |

| Aromatic Ring | C=C stretching | 1400 - 1600 | 4-Bromo-3-(methoxymethoxy) benzoic acid researchgate.net |

| Methoxy (-OCH₃) | C-H stretching | 2850 - 2960 | General |

| Methoxy (-OCH₃) | C-O asymmetric stretching | 1200 - 1275 | Substituted Anisoles |

| Methoxy (-OCH₃) | C-O symmetric stretching | 1000 - 1100 | Substituted Anisoles |

| Bromo (-Br) | C-Br stretching | 500 - 650 | Bromoarenes |

Fourier-Transform Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single sharp singlet. The six protons of the two equivalent methoxy groups at positions 3 and 5 would also produce a distinct singlet. The chemical shift of these methoxy protons is typically around 3.8-4.0 ppm.

The protons of the hydrazide functional group (-CONHNH₂) exhibit characteristic signals whose chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The amide proton (-CONH-) is expected to appear as a broad singlet in the downfield region, typically between δ 9.0 and 11.9 ppm. derpharmachemica.com The two protons of the terminal amino group (-NH₂) would also give rise to a broad singlet, generally found more upfield compared to the amide proton, often in the range of δ 4.0-5.5 ppm.

| Protons | Multiplicity | Expected Chemical Shift (δ ppm) | Reference Compound(s) |

| Aromatic H (2, 6) | Singlet | ~7.0 - 7.5 | 4-Bromo-3,5-dimethoxybenzoic acid derivatives |

| Methoxy H (3, 5) | Singlet | ~3.8 - 4.0 | 4-Bromo-3,5-dimethoxybenzoic acid derivatives |

| Amide (-CONH-) | Singlet (broad) | ~9.0 - 11.9 | Benzohydrazide derivatives derpharmachemica.com |

| Amino (-NH₂) | Singlet (broad) | ~4.0 - 5.5 | Benzohydrazide derivatives |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of five distinct signals are expected for the nine carbon atoms due to molecular symmetry.

The carbonyl carbon (C=O) of the hydrazide group is anticipated to resonate significantly downfield, typically in the range of 162–170 ppm. derpharmachemica.comresearchgate.net The aromatic carbons exhibit distinct chemical shifts based on their substituents. The carbon atom attached to the bromine (C4, ipso-carbon) is expected to be shielded due to the "heavy atom effect" and appear around 110-120 ppm. The two carbons bearing the methoxy groups (C3 and C5) would be deshielded, appearing around 150-155 ppm. The two unsubstituted aromatic carbons (C2 and C6) are expected at approximately 108-115 ppm, and the carbon attached to the carbonyl group (C1) would be found around 130-135 ppm. The carbon atoms of the two equivalent methoxy groups will produce a single signal in the range of 55–60 ppm. derpharmachemica.comresearchgate.net

| Carbon Atom | Expected Chemical Shift (δ ppm) | Reference Compound(s) |

| C=O | 162 - 170 | Benzohydrazide derivatives derpharmachemica.comresearchgate.net |

| C3, C5 (-OCH₃) | 150 - 155 | 4-Bromo-3,5-dimethoxybenzaldehyde chemicalbook.com |

| C1 (-CONHNH₂) | 130 - 135 | Substituted Benzoic Acids rsc.org |

| C2, C6 | 108 - 115 | 4-Bromo-3,5-dimethoxybenzaldehyde chemicalbook.com |

| C4 (-Br) | 110 - 120 | 4-Bromo-3,5-dimethoxybenzaldehyde chemicalbook.com |

| -OCH₃ | 55 - 60 | Benzohydrazide derivatives derpharmachemica.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding n-electrons. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the carbonyl group.

Aromatic compounds typically display two main absorption bands originating from π→π* transitions. For substituted benzoic acids, these bands are often referred to as the B-band (benzenoid) and C-band. researchgate.netcdnsciencepub.com In aqueous solutions, benzoic acid shows a B-band maximum around 230 nm and a C-band maximum near 270-280 nm. rsc.orgnih.gov The positions and intensities of these bands are influenced by substituents on the ring. The methoxy and bromo substituents on the 4-bromo-3,5-dimethoxybenzoyl moiety are expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzohydrazide. nih.gov

Additionally, the carbonyl group possesses non-bonding electrons (n-electrons) which can undergo a lower-energy n→π* transition. This transition is typically weak (low molar absorptivity) and may appear as a shoulder on the tail of the stronger π→π* bands, often above 300 nm. The UV-Vis spectrum of benzohydrazide itself has been reported, showing a maximum absorption (λmax) around 285 nm, which provides a reference for its derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound, this method provides definitive evidence of its identity.

The chemical formula for this compound is C₉H₁₁BrN₂O₃. The theoretical molecular weight can be calculated from the atomic masses of its constituent elements. The calculated monoisotopic mass is approximately 273.99 g/mol .

In a typical mass spectrum, the compound would exhibit a molecular ion peak, [M]⁺. A key feature for bromine-containing compounds is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks in the mass spectrum: the molecular ion peak [M]⁺ (containing ⁷⁹Br) and an [M+2]⁺ peak (containing ⁸¹Br) of almost equal intensity. The observation of this isotopic doublet is a strong confirmation of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. While specific experimental MS data for the title compound is not detailed in the provided search results, the use of mass spectrometry to confirm the molecular weight and structure of related hydrazone derivatives is a standard and documented practice. fupress.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure and detailed insights into conformation, geometry, and intermolecular interactions that govern the crystal packing.

Despite a comprehensive search of available literature, specific single-crystal X-ray diffraction data for this compound or its direct derivatives could not be located. Therefore, the following subsections describe the type of information that would be obtained from such an analysis, which remains to be performed and published.

The hydrazide group is both a hydrogen bond donor (the -NH and -NH₂ groups) and an acceptor (the carbonyl oxygen). A crystal structure analysis would map the network of intermolecular hydrogen bonds. It would be expected that strong N-H···O hydrogen bonds would be a dominant feature, potentially linking molecules into chains, dimers, or more complex three-dimensional networks. fupress.netnih.gov Weaker interactions, such as C-H···O or C-H···π interactions, would also be identified, providing a complete picture of the forces stabilizing the crystal lattice. nih.govnih.gov

A complete crystallographic study would report the key parameters that define the crystal structure. This data is typically presented in a standardized table. As no experimental data is available for the title compound, a representative table is shown below to illustrate the parameters that would be determined.

Interactive Table: Illustrative Crystallographic Data Table (Note: This table is for illustrative purposes only as no data has been published for the title compound.)

| Parameter | Value |

| Empirical formula | C₉H₁₁BrN₂O₃ |

| Formula weight | 275.11 g/mol |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated density (g/cm³) | Value |

| R-factor (R₁) | Value |

| wR₂ (all data) | Value |

This analysis describes how individual molecules are arranged in the unit cell and how they build up the macroscopic crystal. The study would reveal if molecules are arranged in layers, stacks, or herringbone patterns. The analysis of intermolecular interactions from section 3.5.2 is fundamental to understanding the molecular packing. For aromatic compounds, π-π stacking interactions between benzene rings are also a common feature that influences the packing arrangement, and the distances between aromatic centroids would be calculated to confirm their presence. fupress.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Dimethoxybenzohydrazide

Participation in Various Chemical Reactions

The chemical reactivity of 4-Bromo-3,5-dimethoxybenzohydrazide is characterized by its ability to undergo reactions at both the hydrazide group and the aromatic bromine atom. The hydrazide functional group, -CONHNH₂, serves as a potent nucleophile, enabling condensation reactions, while the bromine atom allows for transition-metal-catalyzed cross-coupling reactions.

A primary reaction pathway for benzohydrazides is the condensation with aldehydes and ketones. derpharmachemica.combiointerfaceresearch.com In this reaction, the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a Schiff base known as an N-acylhydrazone. This reaction is typically acid-catalyzed and proceeds via the elimination of a water molecule.

Furthermore, the presence of a bromine atom on the benzene (B151609) ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The Suzuki coupling reaction, for instance, is a powerful method for creating a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. ambeed.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzene ring.

The following table summarizes these key reactions:

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| Condensation | Aldehyde (R-CHO) | Acid catalyst, Reflux | N-acylhydrazone |

Hydrolysis Pathways and Stability Considerations

The stability of this compound and its derivatives, particularly the N-acylhydrazones formed via condensation, is a critical factor in their synthesis and application. The hydrazone linkage (-C=N-NH-C=O) is susceptible to hydrolysis, which is the reverse of the condensation reaction.

Hydrolysis of the N-acylhydrazone derivative regenerates the parent this compound and the corresponding aldehyde or ketone. The rate of this hydrolysis is significantly influenced by the pH of the solution. Studies on similar hydrazide-derived conjugates have shown that these compounds are increasingly stable as the pH approaches neutrality. nih.gov In acidic or basic conditions, the hydrolysis rate increases. For example, under acidic conditions, the imine nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.

The general stability profile indicates that while the compound and its immediate derivatives are suitable for a wide range of synthetic transformations under controlled conditions, prolonged exposure to aqueous acidic or basic environments can lead to degradation. The half-life of such conjugates can vary widely, from hours to many days, depending on the specific structure and the pH of the medium. nih.gov

Heterocyclic Ring Formation Mechanisms

A significant application of this compound in synthetic chemistry is its use as a precursor for the construction of heterocyclic rings. Benzohydrazide (B10538) derivatives are well-established starting materials for synthesizing five- and six-membered heterocyclic systems. derpharmachemica.comnih.gov The N-acylhydrazones derived from this compound are particularly versatile intermediates in these transformations.

One of the most common heterocyclic systems synthesized from N-acylhydrazones is the 1,3,4-oxadiazole (B1194373) ring. The mechanism for this transformation typically involves a two-step process:

Formation of the N-acylhydrazone Intermediate: As described previously, this compound is first condensed with an aldehyde (or a carboxylic acid derivative) to form the corresponding N-acylhydrazone.

Cyclodehydration: The resulting N-acylhydrazone undergoes an intramolecular cyclization followed by dehydration. This step is often promoted by heating or by using a dehydrating agent, such as acetic anhydride (B1165640) or sulfuric acid. The lone pair of electrons on the amide oxygen attacks the imine carbon, or alternatively, the amide nitrogen attacks a newly activated carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.

This pathway provides a reliable method for incorporating the 4-bromo-3,5-dimethoxyphenyl moiety into a diverse range of 1,3,4-oxadiazole derivatives, which are a class of compounds studied for various applications in medicinal and materials chemistry.

Biological and Pharmacological Research of 4 Bromo 3,5 Dimethoxybenzohydrazide and Its Derivatives

Antimicrobial Activity

Derivatives of 4-Bromo-3,5-dimethoxybenzohydrazide have been a subject of significant research for their potential to combat microbial infections. The core structure is often modified to enhance efficacy against a wide range of pathogens.

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antibacterial capabilities. nih.gov These compounds were tested against several clinically relevant bacterial strains, including Staphylococcus aureus, Acinetobacter, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Among the synthesized compounds, derivatives labeled as 4a, 4h, and 4i demonstrated the most significant antibacterial effects. nih.gov

Another study focused on chalcone (B49325) derivatives with a bromo-dimethoxy substitution pattern. A 4-bromo-3′,4′-dimethoxysubstituted chalcone showed bactericidal effects specifically against Gram-negative strains, with a more pronounced effect on E. coli compared to S. typhimurium. ceon.rs This suggests that the position of the bromo substituent on the aromatic ring is a critical factor in determining antibacterial potency, with the 4-position being favorable for activity against Gram-negative bacteria. ceon.rs

The table below summarizes the antibacterial activity of selected derivatives.

| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone | Source |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a, 4h, 4i) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa | Promising antibacterial activity | nih.gov |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli ATCC 8739 | 11 ± 0.3 mm | ceon.rs |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. typhimurium ATCC 14028 | 15 ± 0.7 mm | ceon.rs |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | B. subtilis ATCC 6633 | Inactive | ceon.rs |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. aureus ATCC 6538 | Inactive | ceon.rs |

The antifungal potential of these compounds has also been investigated. The same series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for their efficacy against the opportunistic fungal pathogen Candida albicans. nih.gov The derivatives 4a, 4h, and 4i, which showed strong antibacterial action, were also the most promising in terms of antifungal activity against C. albicans. nih.gov In related research, other heterocyclic compounds have demonstrated that their mechanism of antifungal action against strains like C. albicans and Aspergillus niger may involve inducing oxidative stress within the fungal cells, leading to apoptosis. jmchemsci.com

The antifungal activity data for the most effective derivatives is presented below.

| Compound/Derivative | Fungal Strain | Activity | Source |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a, 4h, 4i) | C. albicans | Most promising antifungal activity | nih.gov |

The evaluation of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives extended beyond initial in vitro screenings. nih.gov Following the identification of the most potent compounds (4h and 4i) in vitro, their efficacy was assessed in an in vivo model of S. aureus-infected rats. nih.gov The study observed that treatment with these derivatives led to a restoration of the redox balance in the infected rats. This was evidenced by a decrease in serum malondialdehyde (MDA), a marker of oxidative stress, and an increase in the antioxidant glutathione (B108866) (GSH). nih.gov Furthermore, the treatment demonstrated an immunomodulatory effect by reducing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine IL-10. nih.gov The derivatives also helped restore liver and kidney function, indicated by normalized levels of liver enzymes (ALT and AST), urea, and creatinine. nih.gov

A primary mechanism contributing to antibiotic resistance in bacteria is the action of multidrug efflux pumps, which actively expel antimicrobial agents from the cell. osti.govmdpi.com The inhibition of these pumps is a key strategy to reverse drug resistance. nih.gov The N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were specifically designed to target the multidrug and toxic compound extrusion (MATE) family of efflux pumps. nih.govplos.org The design incorporated a 3,4-dimethoxyphenyl moiety intended to fit into a hydrophobic pocket of the receptor, along with a linker region capable of forming hydrogen bonds to secure the inhibitor within the pump's binding site. nih.gov By inhibiting these pumps, the derivatives can increase the intracellular concentration of antibiotics, potentially restoring their effectiveness. nih.govnih.gov

Antioxidant Activity

In addition to their antimicrobial properties, some of these hydrazide derivatives exhibit antioxidant capabilities, which can contribute to their therapeutic effects by mitigating oxidative stress associated with infections.

The antioxidant capacity of chemical compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The DPPH method measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. nih.gov The ABTS assay involves the generation of the ABTS radical cation, which is then reduced in the presence of an antioxidant; this method is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

While direct DPPH or ABTS assay results for this compound itself were not detailed in the reviewed literature, the in vivo outcomes for its N'-benzylidene derivatives strongly suggest a potent free-radical-scavenging ability. nih.gov The observed decrease in the oxidative stress marker MDA and the increase in the antioxidant GSH in treated, infected rats points to the compounds' ability to counteract oxidative damage. nih.gov This ameliorative effect against the pathogenesis of infection is attributed to this capacity to counteract oxidative stress and modulate the immune response. nih.gov

The table below details the in vivo antioxidant effects observed.

| Compound/Derivative | Parameter | Effect | Source |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h, 4i) | Serum Malondialdehyde (MDA) | Decreased | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h, 4i) | Serum Glutathione (GSH) | Increased | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h, 4i) | Serum TNF-α | Decreased | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h, 4i) | Serum IL-10 | Increased | nih.gov |

Correlation with Computational Descriptors

The chemical reactivity and properties of a molecule like this compound can be predicted and understood through computational descriptors derived from theoretical calculations, such as those using Density Functional Theory (DFT). While specific studies on this compound are not widely available, research on structurally similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides valuable insights. researchgate.net

Key computational descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. researchgate.net The LUMO indicates the ability to accept an electron and susceptibility to nucleophilic attack, while the HOMO represents the electron-donating capacity. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions.

Reactivity Descriptors: Parameters such as ionization energy, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net Solvation can alter the values of these descriptors. researchgate.net

Non-linear Optical (NLO) Properties: The dipole moment, polarizability, and hyperpolarizability can be estimated to explore the potential NLO properties of the compound. researchgate.net

For 4-bromo-3-(methoxymethoxy) benzoic acid, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to determine its structure and various molecular parameters. researchgate.net Such studies provide a comparative analysis of calculated and experimental data on optimized molecular geometry. researchgate.net

Enzyme Inhibition Studies

Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibition by Related Benzamide (B126) Derivatives

Fibroblast growth factor receptors (FGFRs) are key regulators in cellular signaling pathways related to cell proliferation, survival, and angiogenesis, making them promising targets in cancer therapy. nih.gov A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1). nih.gov

One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.gov The IC50 values for compound C9 were found to be in the low micromolar range across these cell lines, indicating potent anticancer activity. nih.gov Molecular docking studies have shown that compound C9 can bind to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds. nih.govmedchemexpress.com

Table 1: Inhibitory Activity of Compound C9 against NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov

Cellular Apoptosis and Cell Cycle Arrest Induction

Derivatives of this compound have shown potential in inducing cellular apoptosis and causing cell cycle arrest, which are crucial mechanisms for cancer treatment. For instance, compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, was found to arrest the cell cycle at the G2 phase in NSCLC cell lines. nih.gov It also induced cellular apoptosis and inhibited the phosphorylation of FGFR1 and downstream signaling proteins in a dose-dependent manner. nih.gov

Similarly, other structurally related compounds have demonstrated the ability to induce apoptosis and cell cycle arrest. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), a stilbenoid with structural similarities, induced G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.govelsevierpure.com BCS treatment led to an increase in the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of cyclin B1, which is consistent with G2/M arrest. nih.govelsevierpure.com

Furthermore, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.govmdpi.com These compounds were found to arrest the cell cycle at different phases, such as G1/S, S, or G2/M, depending on the specific compound and cell line. mdpi.com

Anti-inflammatory and Analgesic Potential (as observed in related hydrazide and thiazole (B1198619) derivatives)

Hydrazide and its derivatives, including hydrazones, are a class of compounds known for a wide range of biological activities, including anti-inflammatory and analgesic effects. mdpi.comnih.govnih.govresearchgate.net The hydrazone moiety is considered a pharmacophore for the inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. mdpi.com

Studies on various hydrazide and hydrazone derivatives have demonstrated their potential to reduce inflammation and pain in preclinical models. mdpi.comnih.govresearchgate.net For instance, N-pyrrolylcarbohydrazide and its derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. mdpi.comnih.govresearchgate.net Some of these compounds exhibited significant, dose-dependent reductions in paw edema. mdpi.comnih.govresearchgate.net In analgesic tests, such as the formalin test, certain hydrazide derivatives have been shown to significantly reduce paw-licking time, indicating analgesic properties. mdpi.comnih.govresearchgate.net

Thiazole derivatives containing a hydrazide linkage have also been synthesized and evaluated for their anti-inflammatory properties. acs.org In vitro anti-inflammatory activity, assessed by the inhibition of protein denaturation, has shown that some of these compounds have IC50 values indicating potent activity. acs.org The presence of certain substituents, such as hydroxyl and methoxy (B1213986) groups, on the aromatic rings of these molecules has been found to enhance their anti-inflammatory effects. acs.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. gardp.org For derivatives of this compound, SAR studies can provide insights into the key structural features required for their pharmacological effects.

In the context of FGFR1 inhibition by related benzamide derivatives, the presence of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide core appears to be crucial for activity. nih.gov Modifications at other positions of the benzamide scaffold can be explored to optimize potency and selectivity.

For the anti-inflammatory and analgesic potential of related hydrazide and thiazole derivatives, SAR studies have revealed several important features:

Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings significantly impact activity. For example, in a series of thiazole-based hydrazides, the presence of hydroxyl and methoxy groups was found to drastically enhance anti-inflammatory activity. acs.org In other studies, electron-donating groups at the para-position of the aromatic rings were associated with improved anti-inflammatory and antioxidant activities. nih.gov

The Hydrazone Linkage: The C=N-NH functional group in hydrazones is a key pharmacophore for anti-inflammatory action, likely through the inhibition of COX enzymes. mdpi.com

Lipophilicity: In some series of sulfonamides, an increase in lipophilicity was correlated with enhanced inhibitory activity against certain enzymes. juniperpublishers.com

SAR studies on benzimidazole (B57391) derivatives as anticancer agents have shown that specific substitutions on the benzimidazole ring and the linked heterocyclic moieties (like 1,3,4-oxadiazole) are critical for their cytotoxicity and enzyme inhibitory activity. nih.govmdpi.com

Future Research Directions and Therapeutic Potential of 4 Bromo 3,5 Dimethoxybenzohydrazide

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The foundation of any exploration into a novel compound class is an efficient and robust synthetic pathway. For 4-Bromo-3,5-dimethoxybenzohydrazide, future research will likely focus on optimizing its production from readily available precursors. The logical starting material is 4-Bromo-3,5-dimethoxybenzoic acid, a commercially available compound. chemimpex.comsigmaaldrich.comscbt.com

A standard and well-documented method for creating benzohydrazides is the reaction of a benzoic acid's corresponding ester with hydrazine (B178648) hydrate (B1144303). biointerfaceresearch.comthepharmajournal.com Therefore, a primary research direction would be the development of a one-pot or streamlined two-step synthesis from 4-Bromo-3,5-dimethoxybenzoic acid. This would first involve esterification to produce a methyl or ethyl ester, followed by hydrazinolysis.

Advancements in synthetic efficiency could be achieved by exploring various methodologies:

Conventional Heating: Refluxing the ester with hydrazine hydrate in a solvent like ethanol (B145695) is a traditional method. thepharmajournal.com Optimization of reaction time, temperature, and solvent choice would be crucial.

Microwave-Assisted Synthesis: To enhance reaction rates and improve yields, microwave irradiation presents a more sustainable and efficient alternative to conventional heating, often leading to cleaner reactions and reduced energy consumption. thepharmajournal.com

Catalytic Methods: Investigation into catalysts for the direct amidation of the carboxylic acid with hydrazine could circumvent the need for the ester intermediate, further streamlining the process.

Future work should aim to develop a scalable, high-yield, and environmentally conscious synthesis protocol, which is essential for facilitating broader research into the compound's applications.

Comprehensive Exploration of Novel Derivative Synthesis for Diverse Applications

The true potential of this compound lies in its use as a scaffold for creating extensive libraries of novel derivatives. The terminal hydrazide group is a versatile chemical handle, readily reacting with a wide range of electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives. biointerfaceresearch.comderpharmachemica.comderpharmachemica.com

Future synthetic efforts should focus on reacting this compound with diverse panels of aromatic, heteroaromatic, and aliphatic aldehydes to generate a library of N'-benzylidene-4-bromo-3,5-dimethoxybenzohydrazides. This approach introduces significant molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

The therapeutic potential of such derivatives is vast, given that the benzohydrazide (B10538) and hydrazone moieties are recognized pharmacophores in compounds with a wide array of biological activities, including:

Anticancer Agents: Many hydrazone-bearing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. thepharmajournal.comnih.gov

Antimicrobial Agents: The development of novel antibacterial and antifungal agents is a critical area of research, and benzohydrazides have shown promise in this field. derpharmachemica.comresearchgate.net

Anti-inflammatory and Analgesic Agents: The core structure is present in molecules with anti-inflammatory properties. chemimpex.comthepharmajournal.com

Antitubercular Agents: Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide-containing drug, highlighting the potential of this class against mycobacterial infections. derpharmachemica.compensoft.net

Anti-neurodegenerative Agents: Some hydrazide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which are relevant targets in Alzheimer's disease. pensoft.netnih.gov

Systematic synthesis and screening of these new derivatives will be a critical step in identifying lead compounds for various therapeutic applications.

Deeper Mechanistic Understanding of Biological Activities via Advanced In Silico and In Vitro Models

Once novel derivatives of this compound are synthesized, the next crucial step is to understand their biological effects and mechanisms of action. A multi-pronged approach combining computational (in silico) and laboratory-based (in vitro) models will be essential.

Drawing parallels from structurally related compounds like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have been identified as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), initial investigations could focus on similar targets. nih.gov Future research should include:

In Vitro Screening: Testing the synthesized derivatives against a panel of human cancer cell lines (e.g., lung, breast, colon) using assays like the MTT assay to determine their cytotoxic potential. nih.gov

Mechanism of Action Studies: For active compounds, further in vitro assays can elucidate how they exert their effects. This could involve cell cycle analysis to see if the compounds cause cell cycle arrest, and apoptosis assays (e.g., Annexin V staining) to determine if they induce programmed cell death. nih.gov

Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease, such as protein kinases (like FGFR1), cholinesterases, or microbial enzymes, can identify direct molecular targets. nih.govnih.gov

In Silico Modeling: Computational docking studies can predict how these derivatives might bind to the active sites of various protein targets. This can provide initial hypotheses about their mechanism of action and guide the selection of in vitro assays. nih.govnih.govnih.gov

By understanding how these molecules function at a cellular and molecular level, researchers can better prioritize which compounds to advance into further stages of drug development.

Development of Structure-Based Drug Design Approaches for Target-Specific Agents

As specific biological targets for this compound derivatives are identified, future research can employ more sophisticated structure-based drug design (SBDD) strategies. This approach leverages the three-dimensional structural information of a target protein to design molecules that bind with high affinity and selectivity. nih.govnih.gov

For example, if a derivative shows promising activity as an FGFR1 inhibitor, as seen with its benzamide (B126) cousins, the known crystal structure of FGFR1 can be used as a blueprint. nih.govnih.gov The SBDD process would involve:

Molecular Docking: Placing the this compound scaffold into the FGFR1 active site computationally to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pharmacophore Modeling: Identifying the essential features of the scaffold responsible for binding. The 3,5-dimethoxy groups, for instance, are known to fit into important hydrophobic pockets in some kinases. nih.gov

Iterative Design: Modifying the parent molecule by adding or changing functional groups to optimize its fit and interactions within the target's binding site, thereby enhancing potency and selectivity over other kinases.

This rational, target-focused approach accelerates the drug discovery process and increases the likelihood of developing potent and specific therapeutic agents with fewer off-target effects. nih.gov

Integration of Experimental and Computational Approaches for Predictive Studies

The synergy between experimental work and computational modeling is a powerful paradigm in modern chemical research. Future studies on this compound should fully integrate these approaches to create a predictive framework for discovering new applications.

This can be achieved through a continuous feedback loop:

Prediction: Use computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to screen a virtual library of thousands of potential derivatives. nih.govijcrt.org These models can predict biological activity, toxicity, and pharmacokinetic properties before the compounds are ever synthesized.

Synthesis: Synthesize a smaller, prioritized subset of the most promising compounds identified through computational screening.

Testing: Evaluate the synthesized compounds in relevant in vitro biological assays. mdpi.com

Refinement: Use the experimental results to refine and improve the predictive power of the computational models.

This integrated cycle of prediction, synthesis, and testing makes the discovery process more efficient and cost-effective. It allows researchers to explore a much larger chemical space and focus resources on compounds with the highest probability of success. nih.govrsc.org

Potential Applications in Material Science or Other Chemical Disciplines

Beyond its therapeutic potential, the this compound scaffold may have applications in other chemical fields, particularly material science. Its precursor, 4-Bromo-3,5-dimethoxybenzoic acid, is noted for its utility in creating dyes and pigments, suggesting that its derivatives could also possess interesting chromophoric properties. chemimpex.com

Future research could explore:

Dyes and Pigments: The extended conjugation in hydrazone derivatives of the title compound could lead to molecules with intense colors. Their synthesis and spectroscopic characterization could reveal novel colorants.

Coordination Chemistry: Benzohydrazides are effective chelating agents, capable of binding to metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or optical properties.

Corrosion Inhibition: The ability of hydrazide derivatives to adsorb onto metal surfaces makes them potential candidates for corrosion inhibitors. biointerfaceresearch.com

Exploring these non-pharmaceutical applications would broaden the utility of the this compound chemical class, potentially leading to the development of new advanced materials.

常见问题

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-3,5-dimethoxybenzohydrazide, and how are intermediates purified?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted benzaldehyde derivatives with hydrazides under reflux in ethanol, catalyzed by glacial acetic acid . For example, 4-bromo-3,5-dimethoxybenzaldehyde can be condensed with hydrazine hydrate. Purification often involves vacuum evaporation followed by recrystallization using solvents like ethanol or acetonitrile. Purity is verified via thin-layer chromatography (TLC) and melting point analysis .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy and bromo groups) and hydrazide linkage.

- FT-IR : To identify N-H stretching (3100–3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) vibrations.

- Mass spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]+ or [M−H]− peaks) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in multi-step syntheses involving brominated benzohydrazides?

A factorial design approach is recommended to test variables such as:

- Solvent polarity : Acetonitrile vs. THF for bromination efficiency.

- Catalyst loading : Glacial acetic acid (5–10 mol%) impacts condensation rates.

- Temperature : Reflux (70–80°C) vs. microwave-assisted synthesis for reduced reaction time .

Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like dehalogenated impurities .

Q. Q4. How are contradictory purity results addressed when using HPLC vs. NMR for final product validation?

Discrepancies may arise from residual solvents or isomers. Mitigation strategies include:

- HPLC-DAD/MS : To separate and identify co-eluting impurities.

- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals, especially in aromatic regions .

Pharmacological and Biological Studies

Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?

- Enzyme inhibition assays : For hydrolases or oxidoreductases, using UV-Vis spectroscopy to monitor substrate conversion.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., PDB: 4BE) .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) to assess IC50 values .

Q. Q6. How does steric hindrance from methoxy and bromo groups influence pharmacological activity?

Comparative studies with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) show that bulky substituents reduce membrane permeability but enhance target specificity. LogP calculations (via ChemDraw) and Ames toxicity tests are recommended for structure-activity relationship (SAR) analysis .

Computational and Structural Analysis

Q. Q7. What role do DFT calculations play in predicting the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.

- Lattice energy : For crystal packing predictions, validated against single-crystal XRD data (e.g., CCDC 2032776) .

Q. Q8. How are hydrogen-bonding networks characterized in crystalline forms of this compound?

XRD analysis reveals intermolecular N-H···O and C-H···π interactions. Mercury software visualizes these networks, while Hirshfeld surface analysis quantifies contact contributions (e.g., O···H vs. Br···H interactions) .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in biological assay results?

Q. Q10. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Non-linear regression (GraphPad Prism) fits sigmoidal curves to calculate IC50. ANOVA with Tukey’s post-hoc test compares significance across analogs. Outliers are identified via Grubbs’ test (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。